Capryltyrosinamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
823817-10-3 |
|---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(nonanoylamino)propanoic acid |
InChI |
InChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-17(21)19-16(18(22)23)13-14-9-11-15(20)12-10-14/h9-12,16,20H,2-8,13H2,1H3,(H,19,21)(H,22,23)/t16-/m0/s1 |
InChI Key |
HAOZELDGFAHRLT-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Capryltyrosinamide
Advanced Synthetic Routes for Capryltyrosinamide
The synthesis of this compound, which involves the formation of an amide bond between caprylic acid (octanoic acid) and the amino group of tyrosine amide, can be approached through several advanced chemical strategies. These methods aim to achieve high yield, purity, and stereochemical integrity of the final product.
Optimization of Established Synthetic Protocols
The foundational method for synthesizing this compound involves the coupling of caprylic acid and L-tyrosine (B559521). A common approach is the activation of the carboxylic acid group of caprylic acid to facilitate nucleophilic attack by the amino group of tyrosine. Thionyl chloride can be used to convert caprylic acid into capryloyl chloride, which then readily reacts with tyrosine.
A one-pot synthesis method using SOCl₂ has been shown to be effective for producing secondary and tertiary amides from carboxylic acids and amines, even with sterically hindered starting materials. This process is known to proceed with almost complete retention of the stereochemical integrity of chiral substrates, which is critical when using L-tyrosine.
Another well-established method involves the use of coupling reagents commonly employed in peptide synthesis. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can efficiently mediate the amide bond formation. Optimization of this protocol for this compound would involve fine-tuning reaction parameters such as solvent, temperature, and stoichiometry to maximize yield and minimize side reactions, particularly the undesired esterification of the phenolic hydroxyl group of tyrosine.
Enzymatic synthesis presents a greener alternative to traditional chemical methods. Lipases, for instance, can catalyze the amidation reaction between a fatty acid ester (like methyl caprylate) and an amine. This biocatalytic approach offers high selectivity and operates under mild reaction conditions, reducing the risk of side product formation.
Development of Novel Retrosynthetic Strategies
From a retrosynthetic perspective, this compound can be disconnected at the amide bond, leading to two primary synthons: a capryloyl cation equivalent and a tyrosine amide anion equivalent.
Retrosynthetic Analysis of this compound:
| Disconnection | Key Intermediates | Synthetic Approach |
| Amide Bond | Caprylic acid (or activated derivative) + Tyrosine amide | Direct amidation, peptide coupling |
| Amide Bond | Capryloyl chloride + Tyrosine amide | Acyl chloride method |
| Amide Bond | Caprylic anhydride (B1165640) + Tyrosine amide | Anhydride method |
Novel strategies could explore the in-situ activation of the amine component. For instance, titanocene (B72419) dichloride (Cp₂TiCl₂) has been used as a catalyst for the direct amidation of non-activated carboxylic acids and amines. This method avoids the generation of stoichiometric waste from activating agents, aligning with the principles of green chemistry.
Another innovative approach involves the use of ATP-dependent enzymes, which mimic the biological formation of amide bonds. These enzymes activate the carboxylic acid by forming an acyl-adenylate intermediate, which is then susceptible to nucleophilic attack by the amine.
Design and Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is essential for structure-activity relationship (SAR) studies and for developing molecular probes to investigate its biological functions.
Systematic Structural Modifications for Academic Study
Systematic structural modifications of this compound can provide insights into the molecular features crucial for its activity. These modifications can be categorized based on the part of the molecule being altered: the acyl chain, the amino acid core, or the amide group.
Potential Structural Modifications of this compound:
| Modification Site | Type of Modification | Rationale for Study |
| Acyl Chain | Varying chain length (e.g., lauroyl, myristoyl) | Investigate the effect of lipophilicity. |
| Introduction of unsaturation (e.g., oleoyl) | Study the impact of conformational rigidity. | |
| Branching of the acyl chain | Explore steric effects. | |
| Amino Acid Core | Substitution of tyrosine with other amino acids (e.g., phenylalanine, tryptophan) | Determine the importance of the phenolic hydroxyl group. |
| Modification of the tyrosine ring (e.g., halogenation, nitration) | Probe electronic effects. | |
| Use of D-tyrosine instead of L-tyrosine | Assess stereochemical requirements. | |
| Amide Group | N-methylation | Investigate the role of the amide N-H as a hydrogen bond donor. |
The synthesis of these analogues would follow similar synthetic routes as for this compound, employing the appropriate starting materials. For instance, to synthesize N-oleoyl-tyrosinamide, oleoyl (B10858665) chloride or oleic acid with a coupling reagent would be used instead of their caprylic counterparts. Studies on other N-acyl amino acids have shown that modifications to both the acyl chain and the amino acid head group can significantly impact their biological activity. nih.govnomuraresearchgroup.comresearchgate.netlonglabstanford.org
Incorporation of Isotopic Labels for Mechanistic Probes
Isotopic labeling is a powerful tool for tracing the metabolic fate of molecules and for quantitative analysis in complex biological samples. This compound can be labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
The most straightforward method for isotopic labeling of this compound is to use an isotopically labeled starting material. For example, commercially available ¹³C- or ¹⁵N-labeled L-tyrosine can be used in the synthesis to introduce the label into the amino acid portion of the molecule. Similarly, ¹³C- or ²H-labeled caprylic acid can be used to label the acyl chain.
Commonly Used Isotopes for Labeling this compound:
| Isotope | Location of Label | Application |
| ¹³C | Acyl chain or tyrosine backbone | Mass spectrometry-based quantification and metabolic tracing. |
| ¹⁵N | Amide nitrogen or tyrosine amino group | NMR studies of protein binding, mass spectrometry. |
| ²H (Deuterium) | Acyl chain or tyrosine | Probing kinetic isotope effects, metabolic studies. |
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique in quantitative proteomics where cells are grown in media containing isotopically labeled amino acids. wikipedia.orgnih.govchempep.comnih.gov While this method is for labeling entire proteomes, the underlying principle of metabolic incorporation can be relevant for studying the downstream processing of exogenously supplied labeled this compound. The labeled compound can be used as an internal standard for accurate quantification in biological matrices by mass spectrometry.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, an N-acylated amino acid amide, can be significantly improved by applying the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. advancedchemtech.com The core reaction in synthesizing this compound is the formation of an amide bond between caprylic acid and L-tyrosinamide.
Traditional amide synthesis often involves stoichiometric amounts of coupling reagents (like carbodiimides) and hazardous solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), which generate significant waste and pose health risks. rsc.orgnih.gov Green chemistry offers several alternative strategies to mitigate these issues.
Key Green Chemistry Applications:
Catalysis over Stoichiometric Reagents: One of the most impactful green principles is the use of catalysts. Biocatalysis, in particular, offers a powerful alternative to traditional coupling reagents. Enzymes like lipases, such as Lipase B from Candida antarctica (CALB), can efficiently catalyze the amidation of free carboxylic acids and amines under mild conditions. nih.gov This enzymatic approach avoids the use of toxic activating agents and the formation of stoichiometric byproducts, leading to higher atom economy and simpler purification. nih.gov
Use of Safer Solvents: A significant portion of the waste generated in chemical synthesis comes from solvents. advancedchemtech.com Replacing hazardous solvents like DMF and DCM is a key goal. rsc.org Greener alternatives for peptide and amide synthesis include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), or polar aprotic solvents with better safety profiles like propylene (B89431) carbonate. rsc.orgacs.org In some enzymatic syntheses, it is even possible to use water or solvent-free systems, drastically reducing the environmental footprint. advancedchemtech.comnih.gov
Renewable Feedstocks: Both primary starting materials for this compound can be sourced from renewable feedstocks. Caprylic acid is a fatty acid naturally found in coconut and palm kernel oils. L-tyrosine is an amino acid that can be produced via fermentation processes using microorganisms. Utilizing these bio-based sources reduces the reliance on petrochemicals.
Energy Efficiency: Enzymatic reactions typically proceed at or near ambient temperature and pressure, reducing the energy consumption required for heating or cooling associated with traditional synthetic methods. nih.gov
The following table provides a comparative overview of traditional versus green chemistry approaches for the synthesis of this compound.
| Green Chemistry Principle | Traditional Synthesis Method | Green Synthesis Approach |
| 1. Waste Prevention | Use of stoichiometric coupling reagents (e.g., DCC, HOBt) generates significant byproduct waste (e.g., DCU). | Catalytic methods (e.g., enzymatic) produce water as the only byproduct, leading to minimal waste. nih.gov |
| 2. Atom Economy | Low atom economy due to the incorporation of atoms from coupling agents into waste products. | High atom economy as most atoms from the reactants are incorporated into the final product. |
| 3. Less Hazardous Synthesis | Employs toxic and hazardous coupling reagents and solvents (e.g., DMF, DCM). rsc.org | Utilizes non-toxic, biodegradable enzymes in safer, often bio-based, solvents or water. nih.govacs.org |
| 5. Safer Solvents & Auxiliaries | Relies on volatile and hazardous organic solvents like DMF, NMP, and DCM. nih.gov | Employs greener solvents like propylene carbonate, 2-MeTHF, CPME, or water. acs.org |
| 7. Use of Renewable Feedstocks | May use petrochemical-derived starting materials. | Utilizes caprylic acid from plant oils and tyrosine from fermentation. |
| 8. Reduce Derivatives | Often requires protection/deprotection of the tyrosine phenolic group, adding steps and generating waste. | High specificity of enzymes can eliminate the need for protecting groups. nih.gov |
| 9. Catalysis | Uses stoichiometric reagents. | Employs highly efficient and reusable biocatalysts (e.g., lipases). nih.gov |
| 6. Design for Energy Efficiency | May require heating to drive reactions to completion. | Reactions proceed under mild conditions (ambient temperature and pressure). |
By embracing these green chemistry principles, the synthesis of this compound can become a more sustainable, efficient, and economically viable process. dst.gov.inacs.org
Theoretical and Computational Investigations of Capryltyrosinamide
Quantum Chemical Characterization of Capryltyrosinamide
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule like this compound, which is derived from the amino acid tyrosine. These computational techniques provide insights into the molecule's electronic structure, stability, and reactivity.
A thorough analysis of this compound's electronic structure would involve calculating molecular orbitals, electron density distribution, and electrostatic potential. These calculations would reveal the nature of the covalent bonds within the molecule, including the peptide bond linking the caprylic acid and tyrosine moieties, as well as the aromatic system of the tyrosine residue.
Key parameters that would be investigated include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap would suggest higher reactivity.
Natural Bond Orbital (NBO) Analysis: This analysis would provide a detailed picture of the bonding in terms of localized electron-pair bonds, lone pairs, and the delocalization of electron density. It would help in quantifying the strength and polarity of bonds.
Mulliken and Natural Population Analysis (NPA): These methods would be used to determine the partial charges on each atom, offering insights into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.
Hypothetical Data Table: Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | A significant dipole moment suggests a polar molecule. |
| Total Energy | -1250 Hartree | Represents the total electronic energy of the molecule at its optimized geometry. |
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound would aim to identify the most stable arrangements of its atoms (conformers) and the energy barriers between them.
This investigation would involve:
Potential Energy Surface (PES) Scanning: By systematically rotating the rotatable bonds in this compound, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.
Geometry Optimization: The geometries of the identified conformers would be optimized to find the lowest energy structures.
Frequency Calculations: These calculations would confirm that the optimized structures are true energy minima and would provide information about their vibrational properties.
The resulting energy landscape would illustrate the relative populations of different conformers at a given temperature, providing a dynamic picture of the molecule's structure. researchgate.netnih.gov
Quantum chemical calculations can be employed to predict the pathways of chemical reactions involving this compound. This could include its synthesis, degradation, or interaction with other molecules. By mapping the reaction pathway, transition states—the highest energy points along the reaction coordinate—can be identified.
The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. Such studies are crucial for understanding the molecule's stability and how it might be metabolized or chemically modified. Algorithmic reaction exploration methods can be used to predict reaction sequences and build chemical reaction networks. chemrxiv.org
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights that complement the static picture from quantum chemical calculations. mdpi.com
This compound is known to interact with biological targets, such as the enzyme tyrosinase. nih.gov MD simulations can be used to model the dynamic process of this compound binding to its target protein. nih.govnih.gov
The theoretical framework for such a simulation would involve:
System Setup: A simulation system would be constructed containing the biomolecule (e.g., tyrosinase), the ligand (this compound), and a solvent (typically water) to mimic physiological conditions.
Force Fields: A set of parameters, known as a force field, would be used to describe the potential energy of the system as a function of the atomic coordinates. Commonly used force fields for biomolecular simulations include AMBER, CHARMM, and GROMOS.
Simulation Protocol: The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to observe the binding event and the subsequent conformational changes in both the ligand and the protein.
Analysis of the simulation trajectory would reveal key aspects of the interaction, such as the binding pathway, the specific amino acid residues involved in the interaction, and the stability of the ligand-protein complex. nih.govrsc.orgnih.gov
Hypothetical Data Table: Key Interactions in a Simulated this compound-Tyrosinase Complex
| Interacting Residue (Tyrosinase) | Type of Interaction | Hypothetical Distance (Å) |
| HIS244 | Hydrogen Bond | 2.8 |
| ASN260 | Hydrogen Bond | 3.1 |
| PHE264 | Pi-Pi Stacking | 4.5 |
| VAL283 | Hydrophobic | 3.9 |
| MET280 | van der Waals | 4.2 |
The solvent environment can significantly influence the structure, dynamics, and function of a molecule. Computational models for solvation can be broadly categorized into explicit and implicit models.
Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box. This provides a detailed, atomistic description of solvent-solute interactions but is computationally expensive.
Implicit Solvent Models: These models represent the solvent as a continuous medium with a given dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. nih.gov This approach is computationally less demanding and is often used in quantum chemical calculations to approximate solvation effects. nih.govnih.gov
The choice of solvation model would depend on the specific research question and the available computational resources. For studying the detailed dynamics of this compound in solution, an explicit solvent model would be more appropriate. For rapid estimation of solvation free energies, an implicit model might be sufficient.
Enhanced Sampling Techniques for Conformational Space Exploration
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Molecules like this compound are not static but exist as an ensemble of different conformations. Exploring this conformational space is crucial for understanding its interactions with biological macromolecules. However, standard molecular dynamics (MD) simulations often get trapped in local energy minima, failing to sample the full range of relevant conformations within a computationally feasible timescale.
Enhanced sampling techniques are a class of computational methods designed to overcome this limitation by accelerating the exploration of a system's energy landscape. For this compound, applying these methods would allow for a comprehensive mapping of its conformational possibilities.
Several enhanced sampling methods could be theoretically applied to this compound:
Metadynamics: This technique involves adding a history-dependent bias potential to the system's Hamiltonian, which discourages the system from revisiting previously explored conformations and pushes it to explore new ones. In the context of this compound, metadynamics could be used to explore the free energy landscape associated with key dihedral angles, such as those in the peptide backbone and the tyrosyl side chain.
Replica Exchange Molecular Dynamics (REMD): In REMD, multiple simulations of the system are run in parallel at different temperatures. Periodically, the coordinates of the simulations at different temperatures are exchanged. The higher temperature simulations can more easily overcome energy barriers, allowing for a broader sampling of the conformational space, which is then propagated to the lower temperature replicas. This would be particularly useful for exploring the full range of motion of the flexible caprylic acid tail of this compound.
Simulated Annealing: This method involves periodically raising and then slowly lowering the temperature of the simulation. The high-temperature phases allow the molecule to overcome energy barriers, while the slow cooling phase allows it to settle into low-energy conformations. This could help in identifying the most stable conformers of this compound.
By employing these techniques, a detailed understanding of the accessible conformations of this compound can be achieved, providing a foundation for further structure-based studies.
Computational Approaches for Structure-Activity Relationship Elucidation
Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry and drug design. Computational approaches provide a powerful toolkit for elucidating these structure-activity relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Development)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a theoretical QSAR study would involve designing a set of virtual derivatives and predicting their activities.
The development of a QSAR model for this compound derivatives would theoretically proceed as follows:
Dataset Preparation: A virtual library of this compound analogs would be created by systematically modifying its structure. For instance, the length of the acyl chain could be varied, or different substituents could be placed on the aromatic ring of the tyrosine residue.
Descriptor Calculation: For each of these virtual analogs, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the calculated descriptors with a hypothetical biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using statistical validation techniques to ensure its robustness and reliability.
A successful QSAR model could then be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent compounds.
Table 1: Hypothetical QSAR Data for this compound Derivatives
| Derivative | Modification | LogP (Descriptor 1) | Polar Surface Area (Descriptor 2) | Predicted Activity (pIC50) |
| This compound | None | 4.2 | 89.5 | 6.5 |
| Derivative 1 | Shorter Acyl Chain (Hexanoyl) | 3.1 | 89.5 | 6.1 |
| Derivative 2 | Longer Acyl Chain (Decanoyl) | 5.3 | 89.5 | 6.8 |
| Derivative 3 | Hydroxyl group on ring | 3.9 | 109.7 | 6.7 |
| Derivative 4 | Methoxy group on ring | 4.3 | 98.7 | 6.6 |
Pharmacophore Modeling and Virtual Screening Methodologies (Theoretical Basis)
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model can then be used as a 3D query to search large compound libraries for new molecules with the desired activity, a process known as virtual screening.
The theoretical development of a pharmacophore model for this compound would involve:
Feature Identification: Based on the structure of this compound and its potential interactions with a biological target, key chemical features would be identified. These could include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Model Generation: A 3D arrangement of these features would be generated to create a pharmacophore model. This model represents the spatial requirements for a molecule to bind to the hypothetical target.
Virtual Screening: The generated pharmacophore model would then be used to screen large databases of chemical compounds. Molecules from the database that match the pharmacophore query would be identified as potential hits.
This approach could theoretically lead to the discovery of novel compounds with similar activity to this compound but with different chemical scaffolds.
Table 2: Hypothetical Pharmacophoric Features of this compound
| Feature Type | Location |
| Hydrogen Bond Donor | Amide N-H, Phenolic O-H |
| Hydrogen Bond Acceptor | Amide C=O, Carboxamide C=O |
| Hydrophobic | Caprylic acid alkyl chain |
| Aromatic Ring | Tyrosine phenyl ring |
Machine Learning and Artificial Intelligence in Molecular Design (Theoretical Application to Compounds)
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and molecular design. These technologies can learn complex patterns from large datasets and generate novel molecular structures with desired properties.
In the context of this compound, ML and AI could be theoretically applied in several ways:
Generative Models: Deep learning architectures such as variational autoencoders (VAEs) or generative adversarial networks (GANs) could be trained on large datasets of known bioactive molecules. These trained models could then be used to generate novel molecules that are similar to this compound but possess optimized properties.
Predictive Modeling: ML models could be trained to predict various properties of this compound derivatives, such as their solubility, permeability, and metabolic stability, in addition to their biological activity. This would allow for the multi-objective optimization of lead compounds.
De Novo Design: AI-driven platforms can design entirely new molecules from scratch that are predicted to be active against a specific biological target. If a target for this compound were known, these methods could be used to design novel inhibitors or modulators.
The integration of AI and ML into the design process for compounds related to this compound holds the potential to significantly accelerate the discovery of new and improved molecules.
Bioinformatics and Cheminformatics Analysis of Related Compounds
Bioinformatics and cheminformatics are interdisciplinary fields that use computational tools to analyze biological and chemical data, respectively. For this compound, these approaches could be used to analyze its properties and compare it to other known compounds.
A theoretical bioinformatics and cheminformatics analysis of this compound and related compounds could involve:
Chemical Space Analysis: The chemical space occupied by a library of this compound derivatives could be visualized to understand their structural diversity and relationships.
Scaffold Analysis: The core chemical scaffold of this compound could be compared to scaffolds of known drugs or bioactive compounds to identify potential similarities in activity.
Target Prediction: Cheminformatics tools can be used to predict potential biological targets for a molecule based on its structural similarity to compounds with known targets. This could provide hypotheses about the mechanism of action of this compound.
By leveraging the vast amount of chemical and biological data available in public and private databases, bioinformatics and cheminformatics analyses can provide valuable context and direction for the further investigation of this compound.
Molecular Mechanisms of Action of Capryltyrosinamide in Vitro and Biochemical Focus
Enzymatic Interaction Studies (In Vitro)
The study of how a compound like Capryltyrosinamide interacts with enzymes is fundamental to understanding its potential biological role. In vitro enzymatic assays are controlled experiments that measure the activity of an enzyme in the presence of the compound, revealing whether it acts as an inhibitor, activator, or has no effect.
Kinetic Analysis of Enzyme Modulation
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. biology-pages.infosolubilityofthings.comwikipedia.org Analyzing how this compound affects these rates can reveal the mechanism of its interaction with an enzyme. americanpeptidesociety.org This typically involves measuring the initial reaction velocity (V₀) at various substrate concentrations ([S]) both in the absence and presence of the compound.
Key kinetic parameters derived from this analysis include:
Michaelis-Menten Constant (Kₘ): This represents the substrate concentration at which the reaction rate is half of its maximum (Vₘₐₓ). biology-pages.infoamericanpeptidesociety.org It is an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ indicates a higher affinity. biology-pages.info
Maximum Velocity (Vₘₐₓ): This is the maximum rate of the reaction when the enzyme is fully saturated with the substrate. youtube.com Vₘₐₓ is directly proportional to the enzyme concentration. youtube.com
Catalytic Constant (k꜀ₐₜ): Also known as the turnover number, k꜀ₐₜ represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated.
Inhibition Constant (Kᵢ): For inhibitors, Kᵢ quantifies the binding affinity of the inhibitor to the enzyme. arizona.edu It is the dissociation constant of the enzyme-inhibitor complex.
By observing the changes in Kₘ and Vₘₐₓ, the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined. americanpeptidesociety.orgnih.gov For instance, a competitive inhibitor typically increases the apparent Kₘ but does not affect Vₘₐₓ. biology-pages.info
Specific kinetic data (Kₘ, Vₘₐₓ, k꜀ₐₜ, Kᵢ) detailing the interaction of this compound with any specific enzyme are not available in the reviewed scientific literature.
Cofactor Requirements and Mechanistic Pathway Elucidation (Biochemical)
Many enzymes require non-protein chemical compounds called cofactors to carry out their catalytic functions. cir-safety.org Cofactors can be inorganic ions (e.g., Mg²⁺, Zn²⁺) or complex organic molecules known as coenzymes (e.g., NAD⁺, ATP), which are often derived from vitamins. arizona.educir-safety.org
Biochemical elucidation of a mechanistic pathway involving this compound would investigate:
Cofactor Dependence: Determining if the activity or inhibition profile of an enzyme targeted by this compound is dependent on the presence and concentration of a specific cofactor. The binding of a coenzyme can induce conformational changes in an enzyme, modulating its activity and specificity. youtube.com
Metabolic Pathway Analysis: A likely metabolic pathway for amino acid alkyl amides involves hydrolysis by amidase enzymes, which would break down this compound into its constituent parts: caprylic acid and tyrosinamide. fidabio.com Further biochemical studies would trace the fate of these metabolites in relevant pathways.
There are no published studies that define specific cofactor requirements for any enzymatic interactions involving this compound or that elucidate its precise biochemical pathway beyond general metabolic predictions for related compounds.
Protein-Ligand Binding Dynamics (In Vitro Biochemical)
This area focuses on the physical interaction between a ligand (this compound) and its target protein, characterizing the strength, thermodynamics, and structural details of the binding.
Binding Affinity Determination and Thermodynamic Characterization
Binding affinity describes the strength of the interaction between a ligand and its protein target. nih.gov It is commonly quantified by the equilibrium dissociation constant (Kₑ), where a lower Kₑ value signifies a stronger binding interaction. nih.govelifesciences.org
Key parameters and techniques include:
Dissociation Constant (Kₑ): Determined using methods like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence-based assays. nih.gov
Thermodynamic Profile: ITC is a powerful technique that directly measures the heat changes upon binding, allowing for the determination of the enthalpy (ΔH) and entropy (ΔS) of binding. youtube.com This profile reveals the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions). youtube.com
No studies reporting the binding affinity (Kₑ) or the thermodynamic profile (ΔH, ΔS) for the interaction of this compound with a specific protein target have been found in the public domain.
Structural Basis of Binding (Crystallography, NMR, Cryo-EM for Compound Interactions)
Determining the three-dimensional structure of a ligand bound to its protein target at atomic resolution provides the ultimate detail on the interaction. This is crucial for understanding specificity and for structure-based drug design.
The primary techniques for this are:
X-ray Crystallography: This technique requires crystallizing the protein-ligand complex and then analyzing how the crystal diffracts X-rays. nih.govcnr.it It can yield a high-resolution snapshot of the binding pose, showing specific contacts like hydrogen bonds and hydrophobic interactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can determine the structure of protein-ligand complexes in solution, providing information about the dynamics of the interaction. nih.govwustl.edu
Cryo-Electron Microscopy (Cryo-EM): This technique is particularly suited for very large protein complexes. The sample is flash-frozen, and thousands of images of individual particles are averaged to reconstruct a 3D model.
No published X-ray crystallography, NMR, or Cryo-EM structures exist for this compound in a complex with any protein target.
Specificity and Selectivity Profiling (Biochemical Assays)
The specificity and selectivity of a compound are critical parameters in molecular studies, defining its spectrum of biological targets. For a molecule like this compound, selectivity profiling would aim to determine its binding affinity and functional effect on a wide array of proteins to identify primary targets and potential off-target interactions. This is crucial for understanding its mechanism of action and predicting its biological effects.
Biochemical assays are the cornerstone of this profiling. bmglabtech.com These assays measure interactions or activities in a controlled, cell-free environment. researchgate.net For a small molecule, this typically involves screening against panels of purified enzymes or receptors. nih.govnih.gov The choice of targets for screening would depend on the hypothesized function of this compound. Given its structure as a lipoamino acid, panels might include proteases, kinases, or membrane receptors.
A key metric used to quantify selectivity is the IC50 value (the concentration of an inhibitor required to reduce an enzymatic activity by 50%) or the dissociation constant (Kd), which measures binding affinity. nih.gov A compound is considered selective if it shows high potency for a specific target with significantly lower potency for other related targets.
Table 1: Conceptual Framework for Selectivity Profiling of this compound This interactive table illustrates the types of biochemical assays that would be employed to determine the selectivity profile of a compound like this compound. The data presented is hypothetical and for illustrative purposes only.
| Target Class | Assay Type | Principle | Measured Parameter | Hypothetical Result Interpretation |
| Kinases | FRET-based Phosphorylation Assay | Measures the transfer of energy between two fluorophores to quantify phosphorylation of a substrate peptide by a kinase. | IC50 (Inhibition) | A low IC50 value against a specific kinase would indicate potential inhibitory activity. |
| Proteases | Fluorogenic Substrate Assay | A specific peptide substrate linked to a fluorophore is cleaved by the protease, releasing a fluorescent signal. | IC50 (Inhibition) | A decrease in signal in the presence of the compound suggests inhibition of the target protease. |
| GPCRs | Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from its receptor by the test compound. | Ki (Binding Affinity) | A low Ki value indicates strong binding to the receptor, suggesting potential agonist or antagonist activity. |
| Nuclear Receptors | Time-Resolved FRET (TR-FRET) | Measures the interaction between a ligand-binding domain and a cofactor peptide upon compound binding. | EC50 (Activation) or IC50 (Inhibition) | Determines if the compound acts as an agonist or antagonist of the nuclear receptor. |
Membrane Interaction and Permeation Studies (Biochemical Reconstituted Systems)
Lipid Bilayer Interactions and Membrane Partitioning
This compound is classified as a lipoamino acid, a class of molecules specifically designed to enhance interactions with cell membranes due to their amphipathic nature. nih.govresearchgate.net These molecules possess a lipid-like acyl chain (the capryl group) and a more polar amino acid headgroup (tyrosinamide). This structure facilitates their partitioning from an aqueous environment into the lipid bilayer of cell membranes.
Studies on similar lipoamino acids have shown they have a high affinity for lipid bilayers. csic.es The interaction is driven by the hydrophobic effect, which encourages the lipid tail to embed within the non-polar core of the membrane, while the polar headgroup remains oriented towards the aqueous phase or the polar headgroup region of the phospholipids. This partitioning can alter membrane properties, such as fluidity and stability.
Biochemical reconstituted systems, such as liposomes (artificial vesicles made of a lipid bilayer) and lipid monolayers, are standard tools for studying these interactions. nih.gov Techniques like differential scanning calorimetry (DSC) can be used to measure how the compound affects the phase transition temperature of the lipids, providing insight into its effect on membrane fluidity. Fluorescence quenching assays with probes located at different depths within the bilayer can help determine the precise location and orientation of the compound within the membrane.
Table 2: Investigating Lipid Bilayer Interactions with Reconstituted Systems This table outlines common experimental approaches using model membranes to characterize the interaction of an amphipathic molecule like this compound.
| Technique | Model System | Principle | Key Finding |
| Differential Scanning Calorimetry (DSC) | Multilamellar Vesicles (MLVs) | Measures changes in the heat capacity of lipids as they transition from a gel to a liquid-crystalline phase. | Shift in phase transition temperature (Tm) indicates membrane fluidization or rigidification. |
| Fluorescence Spectroscopy | Unilamellar Vesicles (LUVs) | Uses fluorescent probes (e.g., Laurdan, DPH) to report on changes in membrane polarity and fluidity. | Changes in fluorescence emission spectra or anisotropy reveal alterations in the lipid packing and dynamics. |
| Monolayer Surface Pressure Analysis | Lipid Monolayer at air-water interface | Measures the change in surface pressure as the compound inserts into a lipid monolayer. | Provides information on the compound's affinity for the membrane interface and its effect on lipid packing. |
| Nuclear Magnetic Resonance (NMR) | Bicelles or Vesicles | 2H NMR of deuterated lipids or 1H-NOESY NMR can provide atomic-level detail on the location and orientation of the compound within the bilayer. | Elucidates the depth of insertion and specific atomic contacts between the compound and lipid molecules. |
Transport Mechanism Elucidation (e.g., via Reconstituted Transporters)
While this compound's amphipathic nature allows it to partition into membranes, its passage across the bilayer (permeation) may occur via passive diffusion or be mediated by transporter proteins. Elucidating this mechanism requires in vitro studies using reconstituted systems.
To test for transporter-mediated uptake, specific transporter proteins can be purified and incorporated into the membrane of artificial liposomes. xenotech.com The uptake of the compound into these proteoliposomes is then measured and compared to uptake into empty liposomes. If uptake is significantly higher in the presence of the transporter, it indicates a direct interaction. By manipulating ion gradients across the liposome (B1194612) membrane, the driving force for transport (e.g., ATP hydrolysis, proton gradient) can be investigated. researchgate.net Regulatory agencies provide guidance on which transporters are clinically relevant to investigate for new chemical entities. fda.govsolvobiotech.com
There is currently no specific information in the public domain identifying a transporter for this compound.
Nucleic Acid Interaction Studies (In Vitro Biochemical)
There is no published evidence to suggest that this compound directly interacts with nucleic acids. Lipoamino acids are not a class of compounds typically associated with DNA or RNA binding. However, if such an interaction were hypothesized, a standard suite of in vitro biochemical assays could be employed to investigate it.
DNA/RNA Binding and Structural Perturbations
To determine if a small molecule binds to DNA or RNA, a variety of biophysical and biochemical techniques are available. nih.gov Electrophoretic mobility shift assays (EMSA) can qualitatively detect binding, as a nucleic acid bound to a compound may migrate differently through a gel. wikipedia.org
More quantitative methods like fluorescence polarization (FP) or surface plasmon resonance (SPR) can determine binding affinities (Kd). In an FP assay, a fluorescently labeled DNA or RNA oligonucleotide is used. If the compound binds, the larger complex tumbles more slowly in solution, leading to an increase in the polarization of the emitted light. bmglabtech.com Circular dichroism (CD) spectroscopy is used to detect structural perturbations; changes in the CD spectrum of DNA or RNA upon addition of a compound can indicate binding and subsequent conformational changes, such as alterations in helicity.
Enzymatic Activity Modulation of Nucleic Acid-Modifying Enzymes
Even without direct binding to nucleic acids, a compound could still affect nucleic acid metabolism by modulating the activity of enzymes that process DNA or RNA. These enzymes include polymerases, nucleases, ligases, and methyltransferases. researchgate.netnih.gov
To test for such effects, in vitro enzymatic assays would be performed. For example, to assess the effect on a DNA polymerase, a reaction containing the enzyme, a DNA template, primers, and nucleotides would be run in the presence and absence of this compound. The amount of newly synthesized DNA could then be quantified. Similarly, nuclease activity can be monitored by measuring the degradation of a DNA or RNA substrate over time. Any significant inhibition or enhancement of enzymatic activity would warrant further mechanistic investigation.
Table 3: Methodologies for Studying Potential Nucleic Acid Interactions This interactive table summarizes the standard in vitro assays used to test for direct binding to nucleic acids or modulation of related enzymes. These studies have not been reported for this compound.
| Research Question | Assay | Principle | Outcome |
| Does it bind DNA/RNA? | Electrophoretic Mobility Shift Assay (EMSA) | Detection of a shift in the migration of a nucleic acid fragment on a gel upon binding of a ligand. | Qualitative evidence of binding. |
| What is the binding affinity? | Surface Plasmon Resonance (SPR) | Immobilized nucleic acid on a sensor chip; binding of the compound causes a change in the refractive index, measured in real-time. | Quantitative Kd, kon, and koff rates. |
| Does it alter DNA/RNA structure? | Circular Dichroism (CD) Spectroscopy | Measures differences in the absorption of left-handed versus right-handed circularly polarized light, which is sensitive to molecular structure. | Detection of conformational changes in the nucleic acid upon binding. |
| Does it inhibit DNA replication? | DNA Polymerase Assay | Quantification of the incorporation of labeled nucleotides into a new DNA strand by a polymerase enzyme. | IC50 value for inhibition of DNA synthesis. |
| Does it inhibit RNA degradation? | Nuclease Protection Assay | Measures the ability of a compound to protect an RNA substrate from degradation by a nuclease enzyme. | Evidence of nuclease inhibition or RNA binding that blocks enzyme access. |
Biomolecular Target Identification and Validation for Capryltyrosinamide
Affinity-Based Proteomics for Target Discovery
Affinity-based proteomics is a powerful set of techniques used to identify the protein targets of small molecules. This approach typically involves designing a chemical probe based on the molecule of interest to capture its binding partners from complex biological samples like cell lysates.
Chemical Probe Design and Synthesis for Target Capture
The initial step in this approach involves the strategic design and chemical synthesis of a probe derived from the small molecule. This probe is engineered to retain its biological activity and binding affinity for its target protein(s) while incorporating a reactive group for covalent attachment and a reporter tag (like biotin (B1667282) or a fluorophore) for enrichment and detection. No literature is available describing the design or synthesis of a chemical probe for Capryltyrosinamide for target capture purposes.
Mass Spectrometry-Based Protein Identification and Quantification
Following the capture of target proteins by the chemical probe, mass spectrometry is employed for their identification and quantification. This powerful analytical technique can identify proteins with high accuracy by analyzing the mass-to-charge ratio of their constituent peptides. Quantitative proteomics methods can further determine the abundance of these proteins, providing insights into binding affinities and target engagement. However, no mass spectrometry data has been published in the context of identifying protein targets for this compound.
Activity-Based Protein Profiling (ABPP) for Enzyme Targets
Activity-Based Protein Profiling (ABPP) is a specialized branch of chemical proteomics that utilizes reactive probes to target the active sites of specific enzyme families. This method provides a direct readout of the functional state of enzymes in their native environment. There are currently no published studies applying ABPP to identify potential enzyme targets of this compound.
Label-Free Approaches for Target Identification
Label-free methods offer an alternative to probe-based techniques, avoiding the need for chemical modification of the compound. These approaches identify protein targets by measuring changes in their intrinsic biophysical properties upon ligand binding.
Thermal Proteome Profiling (TPP)
Thermal Proteome Profiling (TPP) is based on the principle that the binding of a small molecule can alter the thermal stability of its target protein. By heating cell lysates or intact cells across a temperature gradient in the presence and absence of the compound, changes in protein melting points can be monitored on a proteome-wide scale using mass spectrometry. This allows for the identification of direct targets and downstream effectors. The application of TPP to determine the targets of this compound has not been documented in scientific literature.
Drug Affinity Responsive Target Stability (DARTS)
The Drug Affinity Responsive Target Stability (DARTS) method leverages the observation that the binding of a small molecule can protect its target protein from proteolysis. In a typical DARTS experiment, cell lysates are treated with the compound of interest and then subjected to limited digestion by a protease. Target proteins are identified as those that show increased resistance to digestion in the presence of the compound. There is no available research indicating the use of DARTS for the identification of this compound's molecular targets.
Cellular Thermal Shift Assay (CETSA) (Theoretical Application)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to identify the direct protein targets of a compound within a cellular environment. nih.govnih.gov The core principle of CETSA is based on ligand-induced thermal stabilization of target proteins. researchgate.netresearchgate.net When a compound like this compound binds to its protein target, it generally increases the protein's conformational stability, making it more resistant to heat-induced denaturation. nih.gov
In a theoretical application to identify the targets of this compound, intact cells would be treated with the compound. A control group of cells would be treated with a vehicle. Subsequently, the cell populations are heated to a range of temperatures. As the temperature increases, proteins begin to denature and aggregate. However, proteins that are bound to this compound will remain soluble at higher temperatures compared to their unbound state. researchgate.net
After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction. The remaining soluble proteins can then be identified and quantified using methods like mass spectrometry (MS-CETSA) or Western blotting (WB-CETSA). nih.govnih.gov By comparing the protein profiles of the this compound-treated group to the control group across the temperature gradient, proteins that exhibit a significant thermal shift (i.e., remain soluble at higher temperatures) can be identified as direct binding targets of this compound.
Table 1: Hypothetical CETSA Data for this compound Target Identification
This interactive table illustrates a potential outcome from a CETSA experiment, showing how the relative solubility of different proteins changes with temperature in the presence or absence of this compound.
| Protein | Treatment | 45°C | 50°C | 55°C | 60°C | 65°C | Target Status |
| Protein A | Vehicle | 100% | 95% | 40% | 10% | 5% | Non-Target |
| Protein A | This compound | 100% | 98% | 85% | 60% | 30% | Potential Target |
| Protein B | Vehicle | 100% | 92% | 80% | 75% | 68% | Non-Target |
| Protein B | This compound | 100% | 94% | 82% | 73% | 65% | Non-Target |
| Protein C | Vehicle | 100% | 80% | 35% | 5% | 0% | Non-Target |
| Protein C | This compound | 100% | 82% | 33% | 7% | 2% | Non-Target |
Note: Data is hypothetical and for illustrative purposes only. A significant increase in solubility at higher temperatures for "Protein A" in the treated group suggests it is stabilized by this compound binding.
Genetic and Genomic Screening for Target Validation (Conceptual Framework)
Once potential targets for this compound are identified, genetic and genomic screening methods are crucial for validating their functional role in the compound's mechanism of action. nuvisan.com These approaches perturb the expression of specific genes to observe how the cellular response to the compound is affected.
CRISPR/Cas9 technology offers a precise and powerful tool for functional genomics by enabling the targeted editing of genes within an organism's genome. frontiersin.orgnih.gov For validating this compound targets, a genome-wide loss-of-function screen could be conceptualized. youtube.com In this approach, a library of guide RNAs (gRNAs) is created, with each gRNA designed to direct the Cas9 nuclease to a specific gene, leading to its knockout.
This gRNA library would be introduced into a population of cells, creating a pooled collection where each cell has a different gene knocked out. myllia.com This cell library is then treated with this compound at a concentration that elicits a specific phenotype (e.g., reduced cell viability). By sequencing the gRNAs present in the surviving cells versus the initial population, one can identify which gene knockouts confer resistance or sensitivity to the compound. If knocking out a specific gene leads to resistance, it suggests that this gene (or its protein product) is essential for this compound's activity, thus validating it as a functionally relevant target or a critical downstream component of the pathway. nih.gov
Table 2: Conceptual Steps for a CRISPR/Cas9 Screen with this compound
This table outlines the key phases of a conceptual CRISPR-based screen to validate drug targets.
| Step | Action | Description | Expected Outcome |
| 1. Library Preparation | Create a genome-wide gRNA library. | Synthesize a pooled library of thousands of gRNAs, each targeting a unique gene for knockout. | A comprehensive tool to systematically disrupt every gene in the genome. |
| 2. Cell Transduction | Introduce the gRNA library and Cas9 into cells. | Use a viral vector (e.g., lentivirus) to deliver the library into a population of Cas9-expressing cells. | A mixed population of cells, each with a single gene knockout. |
| 3. Compound Treatment | Expose the cell library to this compound. | Treat the cells with a pre-determined concentration of this compound for a set duration. | Cells will exhibit differential survival based on their specific gene knockout. |
| 4. Selection & Sequencing | Isolate genomic DNA and sequence the gRNAs. | Collect surviving cells, extract their DNA, and use next-generation sequencing to identify and quantify the gRNAs present. | An enrichment or depletion of specific gRNAs in the surviving population. |
| 5. Data Analysis | Identify "hits" by comparing gRNA frequencies. | Statistically compare gRNA representation before and after treatment to identify genes whose knockout significantly alters sensitivity to the compound. | A validated list of genes functionally linked to this compound's mechanism of action. |
RNA interference (RNAi) is another established technique for target validation that operates by silencing gene expression at the post-transcriptional level. nih.govresearchgate.net This is typically achieved using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), which trigger the degradation of specific messenger RNA (mRNA) molecules, thereby preventing protein synthesis. researchgate.net
Computational Target Prediction and Validation (Integration)
Computational methods provide a rapid, cost-effective way to predict and prioritize potential protein targets for a compound before, or in parallel with, experimental validation.
Inverse docking, also known as reverse docking, is a computational technique that flips the traditional drug discovery paradigm. Instead of screening a library of compounds against a single protein target, inverse docking screens a single ligand—in this case, this compound—against a large database of 3D protein structures. The goal is to predict which proteins are most likely to bind the compound based on scoring functions that evaluate binding affinity and conformational fit. This approach can generate a ranked list of potential protein targets for subsequent experimental validation.
Molecular similarity approaches work on the principle that structurally similar molecules often share similar biological targets. The chemical structure of this compound would be used as a query to search databases of known bioactive compounds (e.g., ChEMBL, PubChem). Compounds with high structural similarity to this compound are identified, and their known protein targets are compiled. These targets are then considered potential targets for this compound, providing a hypothesis-driven list for further investigation.
Network pharmacology offers a holistic approach to understanding a compound's effects by analyzing its interactions within the complex web of biological networks. frontiersin.orgmdpi.com This method integrates data from multiple sources to build a comprehensive picture of a drug's mechanism of action. neist.res.in
For this compound, a network pharmacology analysis would begin by compiling a list of its predicted targets, obtained from methods like inverse docking and molecular similarity. These potential targets are then mapped onto protein-protein interaction (PPI) networks, metabolic pathways, and signaling pathways. nih.gov By analyzing the topology of this network, researchers can identify key "hub" proteins and biological modules that are likely to be perturbed by the compound. mdpi.comnih.gov This approach helps to elucidate the broader biological impact of this compound beyond its direct binding partners and can reveal the interconnected pathways through which it exerts its effects, providing a systems-level validation of its potential therapeutic action. nih.gov
Table 3: Components of a Network Pharmacology Analysis for this compound
This table details the integrated data sources and analytical steps in a typical network pharmacology workflow.
| Component | Description | Relevance to this compound |
| Target Prediction | Use of computational tools (inverse docking, similarity searches) and experimental data to identify potential protein targets. | Generates an initial list of proteins that may directly interact with this compound. |
| Network Construction | Mapping the predicted targets onto known biological networks, such as protein-protein interaction (PPI) databases (e.g., STRING, BioGRID). | Visualizes the relationships between this compound's targets and their interacting partners. |
| Pathway Enrichment | Analyzing which signaling or metabolic pathways (e.g., KEGG, Reactome) are significantly represented among the target proteins. | Identifies the biological processes most likely to be modulated by this compound. |
| Topological Analysis | Identifying key nodes (hub proteins) within the network that have high degrees of connectivity or are central to network stability. | Pinpoints critical proteins that, when targeted by this compound, could have widespread effects on the cellular system. |
| Disease Association | Correlating the identified targets and pathways with specific disease databases (e.g., DisGeNet, OMIM). | Links the predicted molecular mechanism of this compound to potential therapeutic applications. |
Advanced Analytical Methodologies for Capryltyrosinamide Research
Chromatographic Techniques for Analysis and Purification
Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For a compound like Capryltyrosinamide, which possesses both hydrophobic (capryl group) and polar (tyrosine amide) moieties, various chromatographic techniques can be optimized for its analysis and purification.
High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of non-volatile or thermally unstable compounds like this compound. scispace.com Developing a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation from impurities and matrix components. ijpsjournal.com
Method Development: A typical approach for this compound would employ Reversed-Phase HPLC (RP-HPLC) due to the compound's significant hydrophobicity.
Stationary Phase: A C18 (octadecylsilyl) column is a primary choice, offering strong hydrophobic interactions with the capryl chain of the molecule. Column dimensions (e.g., 250 mm x 4.6 mm) and particle size (e.g., 5 µm) are selected to balance resolution and analysis time. researchgate.net
Mobile Phase: A gradient elution is generally preferred to ensure good peak shape and resolution. The mobile phase typically consists of an aqueous component (Solvent A), often water with an acid modifier like 0.1% trifluoroacetic acid (TFA) to improve peak shape and suppress ionization, and an organic component (Solvent B), such as acetonitrile (B52724) or methanol. pensoft.net The gradient would start with a higher proportion of aqueous solvent and gradually increase the organic solvent concentration to elute the highly retained this compound.
Detection: A UV detector is commonly used, with the detection wavelength set near the absorbance maximum of the tyrosine chromophore, typically around 275-280 nm.
Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. pensoft.net Validation demonstrates that the analytical procedure is suitable for its intended purpose. researchgate.netamazon.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
| Parameter | Specification | Hypothetical Result |
|---|---|---|
| Linearity (Concentration Range) | Correlation Coefficient (r²) ≥ 0.999 | 5-150 µg/mL, r² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) - Repeatability | RSD ≤ 2% | 0.85% |
| Precision (RSD%) - Intermediate | RSD ≤ 2% | 1.25% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 1.5 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 5.0 µg/mL |
Gas Chromatography (GC) is a powerful analytical technique primarily used for separating and analyzing compounds that can be vaporized without decomposition. research-solution.com this compound, with its polar functional groups (-OH, -NH2) and high molecular weight, is non-volatile and thermally labile. Therefore, it cannot be directly analyzed by GC.
To make it amenable to GC analysis, a chemical derivatization step is required. research-solution.com This process modifies the polar functional groups to create a more volatile and thermally stable derivative.
Derivatization Reactions: The most common derivatization for compounds with active hydrogens is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active protons on the phenolic hydroxyl and amide groups with trimethylsilyl (B98337) (TMS) groups. This blocks hydrogen bonding and increases volatility.
GC Analysis: The resulting TMS-derivatized this compound can then be analyzed on a GC system, typically using a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). researchgate.net Detection is often performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). mdpi.comresearchgate.net
While possible, GC analysis of a molecule like this compound is less common than HPLC due to the need for an extra derivatization step, which can introduce variability.
| Functional Group | Derivatization Reagent | Resulting Derivative |
|---|---|---|
| Phenolic -OH | BSTFA (Silylation) | -O-Si(CH₃)₃ |
| Amide -NH- | -N(Si(CH₃)₃)- | |
| Phenolic -OH | Pentafluorobenzyl bromide (PFBBr) (Alkylation) | -O-CH₂C₆F₅ |
Chirality is a critical aspect of many biologically active molecules, as different stereoisomers can have vastly different pharmacological effects. chemistrydocs.com this compound is a chiral molecule due to the stereocenter in the tyrosine residue (L-tyrosine is the naturally occurring form). Chiral chromatography is essential for separating the L- and D-enantiomers to confirm enantiomeric purity or study stereospecific interactions. vt.edu
This separation is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). vt.edumolnar-institute.com
Chiral Stationary Phases (CSPs): These phases are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are widely applicable and effective for a broad range of compounds. elementlabsolutions.comchromatographyonline.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, with stability differences allowing for chromatographic resolution. elementlabsolutions.com
Mobile Phase: The choice of mobile phase (normal phase, reversed-phase, or polar organic) depends on the specific CSP and the analyte. For this compound, a normal phase eluent (e.g., hexane/isopropanol) or a reversed-phase eluent could be explored to achieve optimal separation. vt.edu
| Parameter | L-Capryltyrosinamide | D-Capryltyrosinamide |
|---|---|---|
| Retention Time (min) | 12.4 | 14.1 |
| Resolution (Rs) | 2.1 (Rs > 1.5 indicates baseline separation) | |
| Selectivity Factor (α) | 1.14 (α > 1 indicates separation) |
Mass Spectrometry-Based Characterization
Mass Spectrometry (MS) is an indispensable tool for molecular characterization, providing information on molecular weight and structure. rsc.orgnih.gov When coupled with a separation technique like LC (LC-MS), it offers unparalleled specificity and sensitivity. nih.gov
High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (typically with an error of <5 ppm). nih.govescholarship.org This accuracy allows for the unambiguous determination of a compound's elemental formula. researchgate.net
Accurate Mass: The first step is to determine the accurate mass of the protonated molecule, [M+H]⁺, in positive ionization mode. For this compound (C₁₇H₂₆N₂O₃), the theoretical monoisotopic mass of the neutral molecule is 306.1943 Da. The measured accurate mass of its protonated ion would be compared to the theoretical value of 307.2022 Da.
Fragmentation Analysis (MS/MS): To confirm the structure, tandem mass spectrometry (MS/MS) is performed. In this process, the precursor ion (e.g., m/z 307.2) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern is a structural fingerprint of the molecule. For this compound, characteristic cleavages would be expected along the peptide backbone (b- and y-type ions) and losses from the side chains. Elucidating these fragmentation pathways confirms the connectivity of the atoms. researchgate.nethpst.cz
| Ion Type | Predicted Fragment | Theoretical m/z | Structural Information |
|---|---|---|---|
| [M+H]⁺ | C₁₇H₂₇N₂O₃⁺ | 307.2022 | Protonated Molecule |
| y₁ | H₂N-CH(CH₂-C₆H₄-OH)-CONH₂ + H⁺ | 181.0977 | Tyrosinamide residue |
| b₁ | CH₃(CH₂)₆CO⁺ | 113.1017 | Capryl group |
| Fragment | [M+H - H₂O]⁺ | 289.1916 | Loss of water |
| Fragment | [Tyrosine immonium ion] | 136.0762 | Characteristic for Tyrosine |
For the quantitative determination of this compound in complex matrices such as biological fluids or formulation buffers, LC-MS is the method of choice due to its high selectivity and sensitivity. mdpi.com The combination of chromatographic separation with mass spectrometric detection allows for the isolation of the analyte from interfering matrix components, a process which can be challenging with UV detection alone. researchgate.netresearchgate.netunl.edunih.gov
Methodology: The most common technique for quantification is Multiple Reaction Monitoring (MRM), typically performed on a triple quadrupole mass spectrometer. In an MRM experiment, a specific precursor ion of this compound (e.g., m/z 307.2) is selected in the first quadrupole, fragmented in the second, and a specific, high-intensity product ion (e.g., m/z 181.1) is monitored in the third.
Advantages: This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the sample and dramatically improving the signal-to-noise ratio. This allows for very low limits of quantification, often in the picogram (pg) to nanogram (ng) per mL range.
Use of Internal Standards: For accurate quantification, a stable isotope-labeled internal standard (e.g., this compound-¹³C₆, ¹⁵N) is often used. This standard is added to the sample at a known concentration and co-elutes with the analyte, correcting for any variability in sample preparation, injection volume, or ionization efficiency.
| Parameter | Analyte: this compound | Internal Standard: ¹³C₆-Capryltyrosinamide |
|---|---|---|
| Precursor Ion (Q1 m/z) | 307.2 | 313.2 |
| Product Ion (Q3 m/z) | 181.1 | 187.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
Ion Mobility-Mass Spectrometry for Conformational Insights
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that adds a new dimension to standard mass spectrometry by separating ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge. chalmers.seiosrjournals.org This separation occurs in a gas-filled drift tube where an electric field is applied. Larger, more extended ions experience more collisions with the drift gas and thus travel slower than compact, folded ions of the same m/z. academie-sciences.fr This allows for the separation of isomers, isobars, and, crucially for this compound, different conformational states (conformers). chalmers.se
In the context of this compound research, IM-MS can provide detailed insights into its three-dimensional structure in the gas phase. The flexibility of the capryl chain and the rotatable bonds within the tyrosine residue allow the molecule to adopt various conformations. IM-MS can separate these conformers and measure their collision cross-section (CCS), a value related to their shape. epfl.ch This is particularly valuable for understanding how the molecule might fold and interact with biological partners. For instance, researchers can analyze how changes in solvent conditions or the presence of binding partners influence the conformational landscape of this compound. Studies on similar lipopeptides have successfully used IM-MS to distinguish between different isoforms and conformers. uochb.czlsu.edunih.gov
Table 1: Illustrative Ion Mobility-Mass Spectrometry Data for Hypothetical this compound Conformers This table presents hypothetical data to illustrate the type of information obtainable from an IM-MS experiment.
| Hypothetical Conformer | m/z (M+H)⁺ | Drift Time (ms) | Collision Cross-Section (CCS) in N₂ (Ų) | Postulated Structure |
|---|---|---|---|---|
| Conformer A | 335.23 | 15.2 | 185.4 | Extended/Linear |
| Conformer B | 335.23 | 14.1 | 172.3 | Partially Folded |
| Conformer C | 335.23 | 13.5 | 165.1 | Compact/Globular |
Spectroscopic Techniques for Structural and Electronic Characterization
Spectroscopic methods are indispensable for probing the structural and electronic features of molecules like this compound. Each technique provides a unique piece of the puzzle, from bond vibrations to electronic transitions and chiral architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the definitive structure elucidation of organic molecules. It relies on the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about a molecule's carbon-hydrogen framework. For this compound, 1D NMR (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) would be used to unambiguously confirm its constitution by mapping out all covalent bonds and their spatial relationships.
Research on other N-acyl amino acids demonstrates the power of this approach. acs.orgacs.orgasm.org For this compound, specific proton (¹H) and carbon (¹³C) signals would be assigned to the capryl chain, the amide linkage, and the tyrosine moiety (α-carbon, β-carbons, and the aromatic ring). Furthermore, advanced NMR techniques can provide conformational information, such as determining rotamer populations around the Cα-Cβ bond of the tyrosine side chain by analyzing proton-proton coupling constants. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table shows predicted chemical shift ranges based on known values for similar structural motifs.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Structural Assignment |
|---|---|---|---|
| Aliphatic CH₃ | ¹H | ~0.9 | Capryl chain terminal methyl |
| Aliphatic (CH₂)n | ¹H | ~1.2-1.6 | Capryl chain methylene (B1212753) groups |
| Amide NH | ¹H | ~7.5-8.5 | N-H of the amide bond |
| Aromatic CH | ¹H | ~6.7 and ~7.1 (doublets) | Tyrosine phenolic ring |
| α-CH | ¹H | ~4.5-4.8 | Tyrosine alpha-proton |
| Carbonyl (Amide) | ¹³C | ~170-175 | C=O of the amide bond |
| Carbonyl (Carboxamide) | ¹³C | ~172-176 | C=O of the primary amide |
| Aromatic C-O | ¹³C | ~155 | Tyrosine C4 (bearing -OH) |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. journalijar.com IR spectroscopy measures the absorption of infrared light by vibrating bonds, while Raman spectroscopy measures the light scattered by these vibrations. acs.org
For this compound, these techniques would confirm the presence of key functional groups. The IR spectrum would show characteristic absorption bands for the N-H and C=O stretching of the secondary amide group (Amide I and Amide II bands), the C=O stretching of the primary amide, O-H stretching from the phenolic group, and C-H stretching from both the aliphatic chain and the aromatic ring. acs.orglibretexts.org Raman spectroscopy is particularly useful for identifying the S-S bond in proteins, but for this compound, it would provide complementary information, especially for the nonpolar C-C bonds in the capryl chain and the symmetric vibrations of the aromatic ring. journalijar.commdpi.com
Table 3: Characteristic Vibrational Frequencies for this compound This table presents expected absorption ranges for the key functional groups.
| Functional Group | Vibrational Mode | Expected IR Frequency Range (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching | 3200-3600 (broad) |
| Amide N-H | Stretching | 3300-3500 |
| Aliphatic C-H | Stretching | 2850-2960 |
| Amide C=O (Amide I) | Stretching | 1630-1680 |
| Amide N-H Bend (Amide II) | Bending | 1510-1580 |
| Aromatic C=C | Stretching | ~1600, ~1500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state. libretexts.org The parts of a molecule that absorb light in this region are called chromophores. In this compound, the dominant chromophore is the phenol (B47542) ring of the tyrosine residue. iosrjournals.org
The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima around 275-280 nm, which is typical for the π-π* electronic transition of the tyrosine side chain. iosrjournals.orgthermofisher.com The exact position and intensity of this absorption can be sensitive to the local environment, such as solvent polarity and pH, which affects the ionization state of the phenolic hydroxyl group. researchgate.netacs.org This sensitivity can be exploited to study binding interactions or conformational changes that alter the environment of the tyrosine chromophore.
Table 4: Expected UV-Visible Absorption Data for this compound This table presents expected UV-Vis properties based on the tyrosine chromophore.
| Chromophore | Electronic Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
|---|---|---|---|
| Tyrosine (Phenol Ring) | π → π* (Lb band) | ~275 | ~1400 |
| Tyrosine (Phenol Ring) | π → π* (La band) | ~224 | ~8000 |
| Amide Bond | n → π* | ~210-220 | Variable |
Circular Dichroism (CD) for Chiral Compound Conformation
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. rsc.org Since this compound is synthesized from the chiral amino acid L-tyrosine (B559521), it is optically active and will produce a characteristic CD spectrum.
Table 5: Information Derived from Circular Dichroism of this compound This table summarizes the potential insights gained from CD spectroscopy.
| Spectral Region | Probed Feature | Research Application |
|---|---|---|
| Near-UV (250-320 nm) | Tyrosine Aromatic Transitions | Confirming absolute configuration (L-form); monitoring side-chain rotamer populations. |
| Far-UV (190-250 nm) | Amide Bond Transitions | Detecting conformational changes affecting the peptide-like backbone. |
| Induced CD | Binding to Achiral Molecules | Studying interactions with membranes or proteins by observing induced chirality in the partner molecule. |
Advanced Imaging Techniques for Subcellular Localization (Non-Clinical Focus)
Understanding where a molecule like this compound localizes within a cell is key to understanding its biological function. Given its amphiphilic nature—possessing both a lipophilic acyl chain and a more polar amino acid headgroup—it is likely to interact with cellular membranes. Advanced imaging techniques, particularly fluorescence microscopy, are essential for visualizing this distribution. nih.govnih.gov
To visualize this compound, it would first need to be chemically modified by attaching a fluorescent tag or fluorophore, creating a fluorescent probe. This tagged version must be carefully designed to ensure the tag itself does not dominate or alter the molecule's inherent localization behavior. nih.gov
Once the fluorescent analog is synthesized, it can be introduced to cultured cells. Confocal laser scanning microscopy (CLSM) is a powerful technique used for this purpose. It allows for the acquisition of high-resolution, optically sectioned images from within the sample, effectively removing out-of-focus light and enabling the construction of 3D images of the molecule's distribution. chalmers.se To identify the specific organelles where the probe accumulates, co-localization experiments are performed. This involves simultaneously staining the cells with known organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or DAPI for the nucleus) and observing the overlap between the signal from the this compound probe and the organelle markers. acs.orgresearchgate.net This approach has been widely used to determine the subcellular fate of lipophilic molecules and lipopeptides. nih.govnih.govacs.org
Fluorescence Microscopy with Labeled Probes
Fluorescence microscopy, particularly when coupled with labeled probes, serves as a important technique for visualizing and understanding the localization and dynamic processes of lipoamino acids like this compound within biological systems. While direct studies on this compound are not extensively documented in publicly available literature, the principles of this methodology, as applied to analogous lipoamino acids, provide a clear framework for its potential application.
In principle, this compound could be labeled with a fluorescent molecule (a fluorophore) either on its lipid tail or its amino acid headgroup. This would allow for the direct observation of its distribution in cellular or model membrane systems. For instance, studies on other lipoamino acids have utilized fluorescence microscopy to examine their role in processes such as phagocytosis and their interaction with cellular membranes. oup.comnih.gov The use of fluorescent probes like acridine (B1665455) orange has been employed to assess events like phagosome-lysosome fusion in the presence of lipoamino acids. oup.comnih.gov Similarly, the interaction and condensation of DNA by cationic lipoamino acids have been visualized using fluorescence microscopy, highlighting the utility of this technique in studying the formation of lipoplexes for gene delivery. mdpi.com
A hypothetical research design to study this compound using this technique could involve the synthesis of a fluorescently tagged version of the molecule. This labeled this compound could then be introduced to cell cultures or artificial membrane models. By monitoring the fluorescence, researchers could gather data on its cellular uptake, subcellular localization, and potential co-localization with specific organelles or other biomolecules.
Table 1: Potential Applications of Fluorescence Microscopy in this compound Research
| Research Question | Potential Labeled Probe | Expected Data Output |
| Cellular Uptake and Distribution | Fluorescently-tagged this compound | Visualization of molecule accumulation in specific cellular compartments. |
| Membrane Interaction | Environment-sensitive fluorophore attached to this compound | Changes in fluorescence emission indicating insertion into lipid bilayers. |
| Co-localization with Proteins | Labeled this compound and fluorescently tagged antibody for a target protein | Overlapping fluorescence signals suggesting molecular interaction. |
Super-Resolution Microscopy for Molecular Interactions
To overcome the diffraction limit of conventional light microscopy, super-resolution microscopy techniques offer the ability to visualize molecular interactions at the nanoscale. These methods would be particularly valuable in studying the precise interactions of this compound with its biological targets.
One approach could involve the use of fluorophore-labeled nanobodies that specifically recognize the tyrosine residue of this compound. Such techniques have been successfully used to label proteins for super-resolution imaging. rsc.org This would enable the mapping of this compound's location with a precision that allows for the detailed study of its association with specific protein complexes or membrane nanodomains.
Furthermore, super-resolution microscopy has been instrumental in quantifying the labeling radii of proximity labeling platforms, which often rely on the labeling of tyrosine residues. pnas.org This highlights the capability of these advanced imaging techniques to provide quantitative data on the spatial distribution of molecules like this compound. By employing techniques such as Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM), researchers could potentially achieve single-molecule localization of this compound, providing unprecedented detail about its behavior in a cellular context.
Table 2: Super-Resolution Microscopy Approaches for this compound Studies
| Technique | Labeling Strategy | Potential Research Focus |
| STORM/PALM | Photo-switchable fluorescent probe on this compound | Single-molecule tracking and mapping of binding sites. |
| STED | STED-compatible fluorophore-labeled this compound | High-resolution imaging of co-localization with subcellular structures. |
| DNA-PAINT | DNA-oligo labeled antibody targeting this compound | Quantitative analysis of molecular clustering and organization. |
Electrochemical Methods for Redox Characterization
Electrochemical methods offer a highly sensitive means to characterize the redox properties of molecules. Given that this compound contains a tyrosine residue, which is electroactive, these techniques are well-suited to investigate its electrochemical behavior. The phenol group of tyrosine can be oxidized, and this process can be monitored using techniques like cyclic voltammetry. nih.govresearchgate.netmdpi.com
Studies on tyrosine-containing peptides have shown that the electrochemical oxidation of the tyrosine residue is a key process that can be precisely controlled and analyzed. nih.govresearchgate.net The oxidation potential and the resulting products are influenced by factors such as the adjacent amino acids and the pH of the environment. nih.govd-nb.info For example, working under acidic conditions has been shown to be optimal for achieving good cleavage yields in the electrochemical oxidation of some tyrosine-containing tripeptides. nih.gov
The electrochemical analysis of this compound could provide valuable insights into its potential role in redox signaling pathways or its susceptibility to oxidative modifications. By using an electrochemical analyzer with a three-electrode system (working, reference, and auxiliary electrodes), researchers could determine the oxidation potential of this compound. This information could be used to understand how its redox state might be modulated in different biological contexts. Furthermore, coupling electrochemistry with mass spectrometry (EC-MS) could allow for the identification of the products formed upon oxidation. nih.govresearchgate.net
Table 3: Electrochemical Parameters for Potential this compound Analysis
| Parameter | Technique | Information Gained |
| Oxidation Potential | Cyclic Voltammetry (CV) | Potential at which this compound is oxidized. |
| Electron Transfer Rate | CV, Electrochemical Impedance Spectroscopy (EIS) | Kinetics of the redox process. |
| Oxidation Products | Electrochemistry-Mass Spectrometry (EC-MS) | Identification of molecules formed after oxidation. |
| pH Dependence | CV at varying pH | Effect of proton concentration on redox behavior. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Capryltyrosinamide in experimental settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is widely used for purity assessment and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating molecular conformation and hydrogen bonding patterns. For quantification, UV-Vis spectrophotometry at 280 nm (tyrosine absorption band) provides reliable results when calibrated against standardized reference materials .
Q. How should researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer : Document reaction conditions (temperature, solvent system, catalyst) and purification steps (e.g., recrystallization in ethanol/water mixtures). Use controlled inert atmospheres to prevent oxidation. Validate reproducibility by repeating the synthesis ≥3 times, reporting yield ranges and purity metrics (e.g., HPLC area percentage). Include spectral data (IR, NMR) in supplementary materials to enable replication .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) are suitable for dose-response analysis. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Ensure sample sizes are justified via power analysis (α=0.05, β=0.2) to detect biologically relevant effect sizes. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Conduct a meta-analysis to identify variability sources, such as differences in cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum concentration), or compound stability. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Cross-reference purity data (e.g., batch-specific HPLC traces) to rule out impurities as confounding factors .
Q. What strategies optimize the selection of in vitro and in vivo models for studying this compound’s mechanisms?
- Methodological Answer : For in vitro studies, prioritize models with relevant receptor expression profiles (e.g., G protein-coupled receptors in neuroblastoma cells). For in vivo pharmacokinetics, use rodent models with genetic modifications (e.g., CYP450 knockouts) to assess metabolic pathways. Include positive controls (e.g., known agonists/antagonists) and validate target engagement via Western blot or immunofluorescence .
Q. How can systematic reviews address variability in this compound research outcomes?
- Methodological Answer : Follow PRISMA guidelines to screen studies, extracting data on experimental parameters (e.g., concentration ranges, exposure durations). Use subgroup analysis to stratify results by model systems or methodologies. Assess publication bias via funnel plots and Egger’s test. Highlight gaps, such as understudied endpoints (e.g., long-term toxicity), to guide future research .
Methodological Considerations for Data Collection and Reporting
- Data Integrity : Maintain raw datasets (e.g., chromatograms, dose-response curves) in repositories like Zenodo or Figshare. Use version-controlled lab notebooks (electronic preferred) to track modifications in protocols .
- Ethical Compliance : For studies involving human-derived samples, obtain IRB approval (include approval number and date in methods). For animal studies, adhere to ARRIVE guidelines for reporting .
- Literature Review : Utilize Boolean search strategies in databases like PubMed and Web of Science (e.g., "this compound AND (kinase inhibition OR receptor binding)") to ensure comprehensive coverage of prior work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
